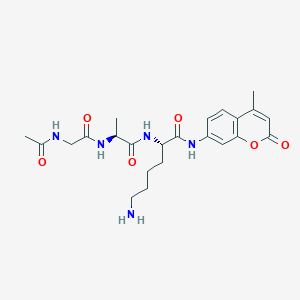
Ac-GAK-AMC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-GAK-AMC is a fluorescent substrate used to measure protease activity. The compound consists of a peptide sequence (Ac-Gly-Ala-Lys) conjugated to a fluorescent group, 7-amino-4-methylcoumarin (AMC). In the presence of protease, this compound is hydrolyzed to release the fluorescent AMC, which can be detected and measured .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ac-GAK-AMC is synthesized through solid-phase peptide synthesis (SPPS). The process involves sequential addition of protected amino acids to a resin-bound peptide chain. The peptide sequence Ac-Gly-Ala-Lys is assembled, and the AMC group is attached to the lysine residue. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The product is typically stored as a dry powder at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-GAK-AMC primarily undergoes hydrolysis in the presence of proteases. This reaction cleaves the peptide bond between the lysine residue and the AMC group, releasing the fluorescent AMC .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of specific proteases, such as histone deacetylases (HDACs). The reaction is typically carried out in buffered aqueous solutions at physiological pH and temperature .
Major Products Formed
The major product formed from the hydrolysis of this compound is the fluorescent compound 7-amino-4-methylcoumarin (AMC) .
Wissenschaftliche Forschungsanwendungen
Ac-GAK-AMC is widely used in scientific research to measure protease activity. Its applications include:
Chemistry: Used as a substrate in enzymatic assays to study protease kinetics and inhibition
Biology: Employed in cell-based assays to monitor protease activity in various biological processes
Medicine: Utilized in drug discovery to screen for potential protease inhibitors
Industry: Applied in quality control processes to ensure the activity of protease-containing products
Wirkmechanismus
Ac-GAK-AMC exerts its effects through hydrolysis by proteases. The protease cleaves the peptide bond between the lysine residue and the AMC group, releasing the fluorescent AMC. The fluorescence intensity is proportional to the protease activity, allowing for quantitative measurement .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-RGK-AMC: Another fluorescent substrate with a similar peptide sequence but different amino acid composition
Boc-Lys(Ac)-AMC: A substrate used to measure histone deacetylase activity.
Uniqueness
Ac-GAK-AMC is unique due to its specific peptide sequence and its application in measuring a wide range of protease activities. Its high sensitivity and specificity make it a valuable tool in various research fields .
Eigenschaften
Molekularformel |
C23H31N5O6 |
|---|---|
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
InChI |
InChI=1S/C23H31N5O6/c1-13-10-21(31)34-19-11-16(7-8-17(13)19)27-23(33)18(6-4-5-9-24)28-22(32)14(2)26-20(30)12-25-15(3)29/h7-8,10-11,14,18H,4-6,9,12,24H2,1-3H3,(H,25,29)(H,26,30)(H,27,33)(H,28,32)/t14-,18-/m0/s1 |
InChI-Schlüssel |
YMVGVQDYIOBRJU-KSSFIOAISA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)C |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


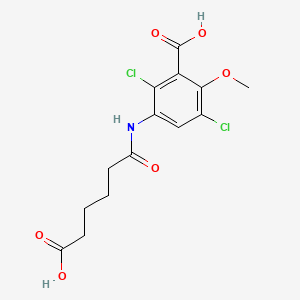
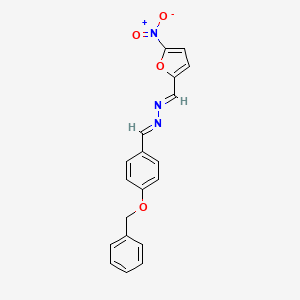
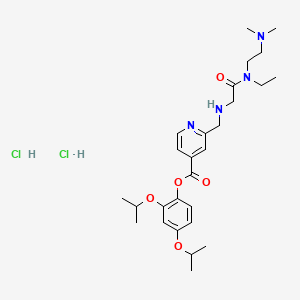

![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B12388702.png)
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388710.png)

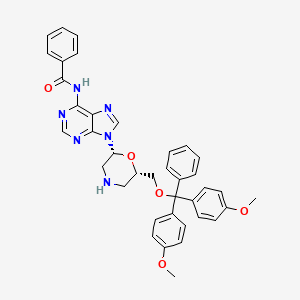
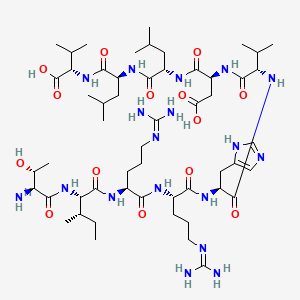
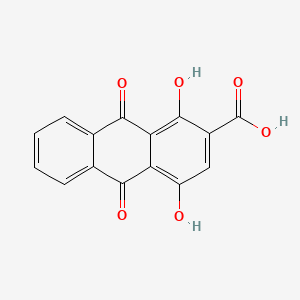

![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12388739.png)


